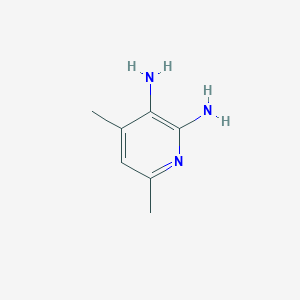

4,6-Dimetilpiridina-2,3-diamina

Descripción general

Descripción

4,6-Dimethylpyridine-2,3-diamine is a heterocyclic organic compound with the chemical formula C₇H₁₁N₃. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 4 and 6, and two amino groups at positions 2 and 3 on the pyridine ring. This compound is of significant interest in various fields such as medical research, environmental research, and industrial applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 4,6-Dimethylpyridine-2,3-diamine demonstrates promising anticancer properties. A notable study focused on its effects on various cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The compound induced apoptosis in melanoma cells (A375 and C32), suggesting its potential as a therapeutic agent against cancer.

Case Study Insights :

- Cell Lines Tested : A375 (melanoma) and C32 (amelanotic melanoma).

- Findings : At concentrations of 100 µM and above, the compound triggered early apoptosis in A375 cells and late apoptosis at higher concentrations (300 µM) .

Antimicrobial Efficacy

The antimicrobial properties of 4,6-Dimethylpyridine-2,3-diamine have been evaluated against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Case Study Insights :

- Bacterial Strains Tested : Various strains including Staphylococcus aureus.

- Findings : The compound showed significant inhibition of bacterial growth, indicating its potential for use in treating bacterial infections .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,6-Dimethylpyridine-2,3-diamine | Two methyl groups at nitrogen | Inhibitor of enzymes; antimicrobial |

| N2-Methylpyridine-2,5-diamine | One methyl group | Limited biological activity |

| 2,5-Diaminopyridine | Lacks methyl groups | Primarily used in genetic studies |

| N,N-Diethylpyridine-2,5-diamine | Ethyl groups instead of methyl | Altered solubility; reduced activity |

This comparative analysis highlights how the unique structure of 4,6-Dimethylpyridine-2,3-diamine enhances its biological activity compared to related compounds .

Potential Industrial Applications

Due to its biological activities and chemical properties, 4,6-Dimethylpyridine-2,3-diamine may find applications in:

- Pharmaceuticals : As an active ingredient in anticancer and antimicrobial formulations.

- Agrochemicals : As a potential pesticide or herbicide due to its antimicrobial properties.

- Materials Science : In the development of new materials or coatings that require specific chemical interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Dimethylpyridine-2,3-diamine involves the hydrogenation of 4,6-dimethyl-3-nitropyridin-2-amine. The process typically includes dissolving 4,6-dimethyl-3-nitropyridin-2-amine in ethanol and hydrogenating it with hydrogen gas over 10% palladium on activated carbon at room temperature for about 4 hours. The mixture is then filtered and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production methods for 4,6-Dimethylpyridine-2,3-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.

Mecanismo De Acción

The mechanism of action of 4,6-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological context. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparación Con Compuestos Similares

2,3-Diaminopyridine: Similar in structure but lacks the methyl groups at positions 4 and 6.

4,6-Dimethyl-2-aminopyrimidine: Similar in structure but has a pyrimidine ring instead of a pyridine ring.

2,4,6-Trimethylpyridine: Similar in structure but has an additional methyl group at position 2.

Uniqueness: 4,6-Dimethylpyridine-2,3-diamine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Actividad Biológica

4,6-Dimethylpyridine-2,3-diamine (CAS Number: 50850-16-3) is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its anticancer effects, synthesis methods, and relevant case studies.

- Molecular Formula : C7H11N3

- Molecular Weight : 137.18 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,6-Dimethylpyridine-2,3-diamine derivatives. A notable study evaluated the cytotoxic effects of compounds containing this moiety against various human cancer cell lines, including melanoma (A375 and C32) and breast cancer (MCF-7) cells.

Key Findings :

- Compounds derived from 4,6-Dimethylpyridine exhibited significant cytotoxicity against melanoma cells.

- The highest percentage of early apoptotic cells was observed with specific derivatives at concentrations of 100 µM and higher.

- Clonogenic assays demonstrated that these compounds could effectively inhibit cell growth in a dose-dependent manner.

Table 1: Cytotoxicity of 4,6-Dimethylpyridine Derivatives

| Compound | Cell Line | Concentration (µM) | % Cell Viability | Apoptosis Induction |

|---|---|---|---|---|

| Compound 5 | A375 | 100 | 40% | Early Apoptosis |

| Compound 6 | A375 | 300 | 20% | Late Apoptosis |

| Compound 5 | C32 | 100 | 60% | Early Apoptosis |

| Compound 6 | C32 | 200 | 50% | Late Apoptosis |

The study utilized molecular docking to analyze the binding affinities of these compounds to various receptors, revealing promising interactions that may contribute to their anticancer effects .

Synthesis Methods

The synthesis of 4,6-Dimethylpyridine-2,3-diamine can be achieved through several methods. One efficient approach involves the reduction of corresponding nitro derivatives. This method has been optimized for yield and purity.

Table 2: Synthetic Routes for 4,6-Dimethylpyridine-2,3-diamine

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Reduction of Nitro Compound | Reduction of 4,6-Dimethyl-3-nitro-pyridin-2-amine | >85 |

| Mannich Reaction | Reaction with aldehydes and amines | >70 |

| N-Acylhydrazine Reaction | Reacting with N-acylhydrazines | >75 |

These synthetic routes are crucial for obtaining sufficient quantities for biological testing and further research .

Case Studies

- Anticancer Efficacy : In a comparative study involving multiple pyridine derivatives, compounds containing the dimethylpyridine core were shown to outperform traditional chemotherapeutics in terms of cytotoxicity against specific cancer types. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

- Inhibition Studies : Additional research focused on the inhibition of focal adhesion kinase (FAK), a key player in cancer metastasis. One derivative exhibited an IC50 value of 0.78 µM, indicating strong inhibitory activity that could be leveraged in therapeutic applications .

Propiedades

IUPAC Name |

4,6-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVAOOMAVAGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452437 | |

| Record name | 2,3-diamino-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-16-3 | |

| Record name | 2,3-diamino-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.